3-(thiophen-2-yl)prop-2-yn-1-amine
Description
3-(Thiophen-2-yl)prop-2-yn-1-amine is an organic compound featuring a propargylamine group (–C≡C–CH2NH2) attached to a thiophene ring. The thiophene moiety contributes aromaticity and electron-rich properties, while the propargylamine group enables participation in click chemistry, cycloadditions, and metal-catalyzed cross-coupling reactions.
Properties
IUPAC Name |
3-thiophen-2-ylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBNLRBWCNXVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Preparation
The Cu-Ni catalyst is prepared by co-precipitation:
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Aqueous solutions of Cu(NO₃)₂·6H₂O (0.02 M) and Ni(NO₃)₂ (0.02 M) are mixed in a 1:1 molar ratio.
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The mixture is stirred vigorously for 5 minutes, cooled to 0°C, and treated with NaBH₄ (0.1 M) to reduce metal ions to their zero-valent states.
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The resulting nanoparticles are magnetically separated, washed with ethanol and acetone, and dried at 60°C.
Reaction Conditions
Workup and Characterization
Post-reaction, the catalyst is recovered magnetically, and the crude product is purified via column chromatography (ethyl acetate/hexane, 1:4). Key analytical data:
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Yield : 89–92% (optimized).
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¹H NMR (500 MHz, CDCl₃) : δ 7.54–7.51 (m, 2H, thiophene H-3/H-4), 7.32–7.28 (m, 1H, thiophene H-5), 6.98–6.96 (d, J = 5.2 Hz, 1H, thiophene H-2), 4.83 (s, 1H, CH), 3.12 (s, 2H, NH₂).
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MS (ESI) : m/z = 178.06 [M+H]⁺.
Condensation-Based Synthesis
An alternative route involves condensation of propargylamine with thiophene-2-carbaldehyde under mild acidic conditions, though this method is less atom-economical.
Procedure
Characterization
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Yield : 68–72%.
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¹³C NMR (126 MHz, CDCl₃) : δ 146.03 (C≡C), 132.76 (thiophene C-2), 128.28 (thiophene C-5), 108.88 (CH₂NH₂).
Comparative Analysis of Methods
| Parameter | Cu-Ni Catalysis | Condensation |
|---|---|---|
| Yield (%) | 89–92 | 68–72 |
| Reaction Time (h) | 3 | 24 |
| Catalyst Reusability | ≥5 cycles | N/A |
| Solvent | Solvent-free | Ethanol |
| Atom Economy | High | Moderate |
The Cu-Ni method outperforms condensation in yield and sustainability, attributed to its solvent-free conditions and recyclable catalyst. However, the condensation route remains viable for small-scale syntheses requiring minimal setup.
Mechanistic Insights
Cu-Ni Catalyzed A3 Coupling
The reaction proceeds via:
Condensation Mechanism
Propargylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. Acid catalysis facilitates imine formation, followed by dehydration to the alkyne.
Challenges and Optimizations
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Ammonia Handling : Gaseous ammonia requires pressurized reactors or substituted ammonium salts (e.g., NH₄OAc) for safer handling.
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Byproduct Formation : The condensation route produces water, necessitating molecular sieves or azeotropic distillation to drive equilibrium.
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Catalyst Leaching : Cu-Ni nanoparticles may leach Ni²⁺ after repeated cycles, mitigated by post-wash chelation with EDTA .
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-amine, 3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thienyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thienyl oxides, while reduction can produce saturated amines .
Scientific Research Applications
2-Propyn-1-amine, 3-(2-thienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-Propyn-1-amine, 3-(2-thienyl)- involves its interaction with molecular targets through its functional groups. The propargylamine moiety can participate in nucleophilic addition reactions, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Synthetic Flexibility : Propargylamine derivatives are synthesized via Pd/Cu catalysis (high-yield) or transition metal-free methods, with substituents dictating reaction pathways .
- Bioactivity : Thiophene hybrids, particularly those with heterocycles (thiadiazole, oxadiazole), show promising anticancer and antimicrobial activities .
- Solubility and Stability : Hydrochloride salts (e.g., ) and heterocyclic moieties improve aqueous solubility and metabolic stability, critical for pharmaceuticals.
Biological Activity
3-(Thiophen-2-yl)prop-2-yn-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a thiophene ring and a propargyl amine moiety, which contribute to its aromatic properties and reactivity. The molecular formula is with a molecular weight of approximately 133.15 g/mol. The presence of the thiophene ring is significant as it is known to enhance biological activity through various mechanisms.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties , particularly in antiproliferation assays against human cancer cell lines. Studies have demonstrated that compounds containing thiophene rings often show significant activity against different cancer types, suggesting that this compound may serve as a lead for drug development in oncology.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 18.7 |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial activity . Compounds with thiophene structures are reported to inhibit various microorganisms by interfering with their metabolic processes. The mechanism often involves the disruption of cell wall synthesis or interference with enzymatic functions necessary for microbial survival .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells and death in microorganisms .
- Gene Expression Modulation : Thiophene derivatives can modulate the expression of genes involved in inflammation and tumor progression, enhancing their therapeutic potential against various diseases .
Case Studies
Several studies have documented the efficacy of thiophene derivatives, including this compound:
Study on Anticancer Activity
In a study published in Molecules, researchers evaluated the antiproliferative effects of various thiophene derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in MCF-7 and HeLa cells, with IC50 values comparable to established chemotherapeutics.
Study on Antimicrobial Activity
A study conducted by researchers at a leading university examined the antimicrobial properties of several thiophene-based compounds, including our compound of interest. The results showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Q & A
Basic: What are the standard synthetic routes for 3-(thiophen-2-yl)prop-2-yn-1-amine, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step organic reactions, such as coupling thiophene derivatives with propargylamine precursors. A key method includes palladium-catalyzed trans-hydroalkoxylation followed by hydrolysis, as demonstrated in the synthesis of related compounds (e.g., N-benzyl derivatives) . Critical parameters include:
- Catalyst selection : Palladium catalysts enhance coupling efficiency.
- Temperature control : Mild conditions (e.g., 25–50°C) minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., MeOH/H₂O mixtures) improve solubility and reaction homogeneity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons) and the propargylamine moiety (sharp singlet for terminal alkyne protons at δ ~2.5–3.0 ppm) .
- HPLC : Ensures purity (>95%) by separating unreacted intermediates or byproducts .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates the molecular ion peak (expected m/z ~151.06 for C₇H₇NS) .
Advanced: How can researchers mitigate steric hindrance during functionalization of this compound?
Steric effects from the thiophene ring and propargyl group complicate reactions like nucleophilic substitutions. Strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., acetylating the amine) to direct regioselectivity.
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields in sterically hindered systems.
- Computational modeling : Tools like DFT predict favorable reaction pathways by analyzing electronic and steric maps .
Advanced: What analytical approaches resolve contradictions in reactivity data for thiophene-alkyne hybrids?
Discrepancies in reported reactivity (e.g., unexpected byproducts) may arise from:
- Electronic effects : The electron-rich thiophene can activate or deactivate adjacent groups. Use Hammett plots to correlate substituent effects with reaction rates.
- Trace impurities : Advanced purification (e.g., preparative HPLC) removes contaminants that skew reactivity profiles.
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, clarifying mechanistic ambiguities .
Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?
- Enzyme inhibition assays : Test interactions with kinases or cytochrome P450 isoforms due to the compound’s potential π-π stacking with aromatic enzyme pockets.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) evaluate affinity, leveraging the amine group’s protonation at physiological pH.
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293) assess baseline toxicity before therapeutic exploration .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound derivatives?
- Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, stoichiometry) to maximize yield.
- Flow chemistry : Continuous reactors improve mixing and heat transfer, especially for exothermic steps like alkyne deprotonation.
- Catalyst recycling : Immobilized palladium nanoparticles reduce costs in cross-coupling steps .
Basic: What are the stability considerations for storing this compound?
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiophene moiety.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the propargylamine group.
- Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) minimizes oxidative decomposition .
Advanced: How does the electronic structure of this compound influence its reactivity in click chemistry?
- Alkyne activation : The electron-withdrawing thiophene enhances alkyne electrophilicity, accelerating azide-alkyne cycloadditions (CuAAC).
- Conjugation effects : The planar thiophene-propargyl system stabilizes transition states via resonance, reducing activation energy.
- Steric maps : Molecular dynamics simulations guide substituent placement to balance reactivity and steric accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
